3-Bromomethyl-indan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136015-99-1 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-(bromomethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |
InChI Key |
IFJPEHDYVGGTQI-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2C1=O)CBr |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)CBr |
Synonyms |
3-BROMOMETHYL-INDAN-1-ONE |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Synthesis of the Indanone Core
The formation of the bicyclic indanone structure is a cornerstone of this synthesis, with intramolecular cyclization being the predominant strategy.
The most common method for constructing the 1-indanone (B140024) skeleton is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. beilstein-journals.orgnih.gov This reaction involves the cyclization of a phenylpropane side chain onto the aromatic ring to form the five-membered ketone ring.
Various precursors can be utilized for this cyclization:
3-Arylpropionic Acids: Direct cyclization of these acids requires strong acid catalysts like polyphosphoric acid or sulfuric acid at elevated temperatures. beilstein-journals.orgnih.gov For example, hydrocinnamic acid can be cyclized to 1-indanone. beilstein-journals.org
3-Arylpropionyl Chlorides: Converting the carboxylic acid to a more reactive acid chloride allows for milder reaction conditions using a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov
Esters: Arylpropionic acid esters can also undergo cyclization, often catalyzed by strong acids like trifluoromethanesulfonic acid (TFSA), which can lead to quantitative yields of 1-indanone. beilstein-journals.orgnih.gov
A notable pathway involves the cyclization of 3-(2-bromophenyl)propionic acid using n-butyllithium (n-BuLi) at a very low temperature (-100 °C), which produces 1-indanone in a high yield of 76%. beilstein-journals.org
The choice of catalyst is crucial for the efficiency of the 1-indanone synthesis. While traditional methods rely on stoichiometric amounts of strong acids, modern approaches focus on more efficient catalytic systems.
Lewis and Brønsted Acids: Trifluoromethanesulfonic acid (TfOH) has been shown to be an effective catalyst for the intramolecular Friedel-Crafts acylation. nih.gov Non-conventional energy sources like microwave irradiation can significantly accelerate these acid-catalyzed reactions, reducing reaction times from hours to minutes and often improving yields. nih.gov For instance, the cyclization of 3-(4-methoxyphenyl) propionic acid using three equivalents of TfOH under microwave irradiation at 80 °C achieves complete conversion in just 60 minutes. nih.gov
Transition Metal Catalysis: Palladium-catalyzed reactions offer alternative routes to the indanone core. nih.gov One such method involves a tandem cyclopropanol (B106826) rearrangement and direct arylation, which is high-yielding and uses oxygen as the terminal oxidant. nih.gov Other transition metals, including rhodium and nickel, are used in various catalytic cyclizations to produce substituted indanones from precursors like unsaturated aryl iodides or enones. organic-chemistry.org
| Catalyst System | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Polyphosphoric Acid (PPA) / H₂SO₄ | 3-Arylpropionic Acid | Classic method, requires high temperatures. | beilstein-journals.org |
| AlCl₃ | 3-Arylpropionyl Chloride | Standard Friedel-Crafts conditions, uses reactive acyl chloride. | nih.gov |
| Triflic Acid (TfOH) + Microwaves | 3-Arylpropionic Acid | Drastically reduced reaction times and improved conversion. | nih.gov |
| Palladium (Pd) Catalysts | Aryl Halide-Tethered Substrates | Tandem reactions, high yield, uses oxygen as oxidant. | nih.gov |
| Rhodium (Rh) Catalysts | Pinacolborane Chalcone Derivatives | Asymmetric synthesis for chiral 3-aryl-1-indanones. | organic-chemistry.org |
Regioselective Bromination Techniques for 3-Bromomethyl-indan-1-one Synthesis
Once the indanone core is established in a precursor like 3-methyl-indan-1-one, the next critical step is the selective bromination of the methyl group at the C-3 position. This is a benzylic bromination, which requires conditions that favor radical substitution over electrophilic addition or substitution on the aromatic ring.
The direct addition of bromine (Br₂) to 3-methyl-indan-1-one in a solvent like carbon tetrachloride can lead to multiple products. tubitak.gov.tr Research shows that the reaction of 3-methyl-indanone with bromine under a nitrogen atmosphere can yield both 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one and 2-bromo-3-bromomethyl-1H-inden-1-one. tubitak.gov.tr Achieving regioselectivity for the desired 3-bromomethyl product requires careful control of reaction conditions to prevent over-bromination or bromination at other positions, such as the C-2 carbon. mdpi.comnih.gov The use of radical initiators is often necessary to favor the desired benzylic bromination.
Photobromination is a highly effective technique for achieving selective benzylic bromination. tubitak.gov.trtubitak.gov.trresearchgate.net This method involves the irradiation of the reaction mixture with UV light, which promotes the formation of bromine radicals. These radicals then selectively abstract a hydrogen atom from the benzylic position (the methyl group at C-3) to form the desired product.
In a typical procedure, 3-methyl-indan-1-one is dissolved in carbon tetrachloride (CCl₄), and bromine is added while the solution is irradiated with a lamp (e.g., a 150 W projector lamp) at room temperature. tubitak.gov.trresearchgate.net This method generally provides higher yields and better selectivity for the target compound compared to direct thermal bromination, minimizing the formation of unwanted byproducts. tubitak.gov.trtubitak.gov.tr Studies on the photobromination of various indanone derivatives confirm that it is a reliable method for producing bromo-substituted compounds in high yields. tubitak.gov.trulakbim.gov.tr
Optimization of Synthetic Routes and Yield Enhancement Studies
Optimizing the synthesis of this compound involves enhancing the efficiency of both the indanone core formation and the subsequent bromination step.
Optimizing Indanone Synthesis: The use of modern techniques such as microwave-assisted synthesis for the intramolecular Friedel-Crafts cyclization has proven to be a significant optimization. nih.gov As shown in comparative studies, microwave heating can reduce reaction times from several hours to as little as 60 minutes while achieving complete substrate conversion, which is a substantial improvement over conventional heating methods. nih.gov The choice of a highly active catalyst like triflic acid over traditional Lewis acids can also contribute to higher yields and cleaner reactions. nih.gov
Comparative Analysis of Different Synthetic Protocols
The principal method reported for the synthesis of brominated derivatives of 3-methyl-indan-1-one is photochemical bromination. tubitak.gov.tr This approach utilizes light to initiate a radical halogenation reaction. Alternative strategies in indanone chemistry, such as protecting group-based methods for directing bromination, offer a comparative perspective on controlling reaction regioselectivity.
Photochemical Bromination of 3-Methyl-indan-1-one
The direct bromination of 3-methyl-indan-1-one using molecular bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) under photochemical conditions (irradiation with a lamp) is a documented route. tubitak.gov.tr This reaction, however, is complex and tends to yield a mixture of products rather than a single compound.
The reaction of 3-methyl-indan-1-one with bromine under these conditions leads to multiple brominated species. tubitak.gov.trsigmaaldrich.com The major products identified are 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one and 2-bromo-3-bromomethyl-1H-inden-1-one. tubitak.gov.tr The formation of multiple products, including those with bromine addition to the aromatic ring and the α-carbon of the ketone, highlights a challenge in selectivity. High yields of specific monobromo, dibromo, or tribromo compounds can be achieved, but this often requires careful control of stoichiometry and reaction time, and results in a product mixture requiring separation. tubitak.gov.tr
Protecting Group Strategy for Selective Bromination
An alternative strategy for achieving selective bromination on the indanone skeleton involves the use of protecting groups. For instance, in the synthesis of 3,5-dibromoinden-1-one, the ketone functional group of 5-bromoindane-1-one is first protected as a cyclic ketal using ethylene (B1197577) glycol. dergipark.org.tr This protection prevents reactions at the α-position to the carbonyl group. Subsequent photochemical bromination with molecular bromine selectively targets the benzylic position (C3), followed by deprotection to yield the desired product. dergipark.org.tr While this specific example leads to a different final product, the methodology represents a valid alternative protocol for achieving selective bromination on the indane ring system by masking reactive sites.
The following table provides a comparative overview of these synthetic approaches.
Interactive Data Table: Comparative Analysis of Synthetic Protocols
| Feature | Protocol 1: Direct Photochemical Bromination | Protocol 2: Protecting Group-Assisted Bromination |
|---|---|---|
| Precursor | 3-Methyl-indan-1-one tubitak.gov.tr | 5-Bromoindane-1-one (example) dergipark.org.tr |
| Key Reagents | Bromine (Br₂), Carbon Tetrachloride (CCl₄) tubitak.gov.tr | Ethylene glycol, Bromine (Br₂), Silica Gel (for deprotection) dergipark.org.tr |
| Conditions | Room temperature with light irradiation (e.g., 150W lamp) tubitak.gov.tr | Ketal formation, followed by photochemical bromination and hydrolysis dergipark.org.tr |
| Selectivity | Low; yields a complex mixture of polybrominated products tubitak.gov.tr | High; protection of the ketone directs bromination to other positions dergipark.org.tr |
| Key Advantage | Direct, one-step transformation of the immediate precursor. | High regioselectivity, leading to a cleaner product profile. |
| Key Disadvantage | Poor selectivity and formation of multiple byproducts requiring complex separation. tubitak.gov.tr | Requires additional protection and deprotection steps, increasing overall synthesis length. |
Application of Phase-Transfer Catalysis in Synthesis
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.org This is achieved by a phase-transfer agent, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant across the phase boundary, thereby accelerating the reaction. dergipark.org.trcrdeepjournal.org
Hypothetical PTC System for Halogenation of Indanones
An α-bromination of a ketone like 3-methyl-indan-1-one could be envisioned under solid-liquid or liquid-liquid PTC conditions. The process would involve generating an enolate from the ketone using a base, which is then brominated.
A potential PTC system could be designed as follows:
Organic Phase: 3-Methyl-indan-1-one dissolved in a non-polar organic solvent (e.g., dichloromethane, toluene).
Aqueous/Solid Phase: A source of bromide (e.g., sodium bromide) and a base (e.g., solid potassium hydroxide (B78521) or an aqueous solution).
Phase-Transfer Catalyst: A quaternary ammonium salt such as tetrabutylammonium (B224687) bromide (TBAB).
Brominating Agent: An electrophilic bromine source, which could be molecular bromine or generated in situ.
In this system, the catalyst would transport hydroxide ions into the organic phase to deprotonate the ketone, or transport bromide ions to react with an oxidizing agent. The use of PTC can offer several advantages over traditional methods, including milder reaction conditions, increased reaction rates, and the avoidance of expensive or hazardous reagents and solvents. sctunisie.org
The following table outlines the components and rationale for a potential PTC-mediated synthesis.
Interactive Data Table: Proposed Phase-Transfer Catalysis System
| Component | Example | Role in Synthesis | Rationale/Mechanism |
|---|---|---|---|
| Substrate | 3-Methyl-indan-1-one | The organic-soluble reactant to be brominated. | The target molecule for halogenation. |
| Solvent | Dichloromethane or Toluene | Dissolves the substrate and catalyst-ion pair. | Provides the organic phase for the reaction. dergipark.org.tr |
| Bromide Source | Sodium Bromide (NaBr) or Hydrogen Bromide (HBr) | Provides the bromide anion for the halogenation. | A common and inexpensive source of the halide. scispace.com |
| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | Generates the enolate anion from the ketone. | The enolate is the active nucleophile for the halogenation step. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports the hydroxide or bromide anion into the organic phase. crdeepjournal.org | The lipophilic cation pairs with the anion, allowing it to cross the phase boundary and react with the substrate. |
| Oxidizing Agent (if needed) | Hydrogen Peroxide (H₂O₂) | Oxidizes bromide (Br⁻) to an electrophilic bromine species (e.g., Br₂). scispace.com | Used in systems where bromide salt is the halogen source. |
Mechanistic Investigations of Chemical Transformations
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The presence of a bromine atom on the methyl group attached to the indanone core makes this position highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 3-Bromomethyl-indan-1-one.
Scope and Reactivity of Various Nucleophiles (e.g., Amines, Thiols)
A diverse range of nucleophiles can displace the bromide ion, leading to a variety of substituted indanone derivatives.
Amines: Primary and secondary amines readily react with this compound. For instance, the reaction with various primary amines can lead to the formation of N-substituted 3-aminomethyl-indan-1-ones. These reactions are fundamental in the synthesis of more complex heterocyclic systems. rsc.org The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution, indicating the general reactivity of such bromo-nitro compounds with amino nucleophiles. researchgate.net
Thiols: Thiols and their corresponding thiolates are effective nucleophiles for the substitution of the bromine atom. A plausible mechanism involves the attack of the thiocarbonyl group of a thiourea (B124793) on the bromomethyl group, followed by cyclization and dehydration to yield thiazoline (B8809763) derivatives. rsc.org This highlights the utility of this compound in constructing sulfur-containing heterocycles.
The table below summarizes the scope of nucleophilic substitution reactions at the bromomethyl position.
| Nucleophile Category | Specific Example | Product Type |
| Amines | Primary Amines | 3-(Alkylaminomethyl)-indan-1-one |
| Secondary Amines | 3-(Dialkylaminomethyl)-indan-1-one | |
| Thiols | Thiourea | Thiazoline derivatives |
| Ethanethiol | 3-(Ethylthiomethyl)-indan-1-one |
Kinetic and Thermodynamic Parameters of Substitution Reactions
The rates and equilibrium positions of nucleophilic substitution reactions are governed by kinetic and thermodynamic factors. libretexts.orglibretexts.org
Kinetics: The rate of substitution is influenced by the concentration of both the substrate and the nucleophile, suggesting a second-order kinetic profile, characteristic of an S(_N)2 mechanism. libretexts.orgsamipubco.com The rate constants for substitution reactions can vary significantly depending on the nucleophile and reaction conditions. samipubco.com For instance, studies on similar systems have shown that the rate constants for substitution reactions with amine ligands can fall within a specific range, and the size of the substituting ligand can influence these rates. samipubco.com
Thermodynamics: The stability of the products relative to the reactants determines the thermodynamic favorability of the reaction. libretexts.org The formation of a more stable product, often driven by the formation of strong carbon-nucleophile bonds and the release of the bromide ion, provides the thermodynamic driving force for the reaction. libretexts.org The Gibbs free energy of the reaction (ΔG) is a key parameter, with a more negative value indicating a greater thermodynamic driving force. libretexts.org
Reactivity of the Carbonyl Group in this compound
The carbonyl group at the 1-position of the indanone ring is another key site for chemical transformations, primarily involving reduction and oxidation reactions.
Reduction Reactions and Product Stereochemistry
The reduction of the carbonyl group in this compound leads to the formation of the corresponding alcohol, 3-Bromomethyl-indan-1-ol.
Stereochemistry: The reduction of the prochiral ketone creates a new stereocenter at the C1 position. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. libretexts.org In many cases, a racemic mixture of the (R)- and (S)-alcohols is formed. libretexts.org However, the use of chiral reducing agents or catalysts can lead to the enantioselective formation of one stereoisomer. The geometry of the molecule can also influence the stereochemical outcome, as steric hindrance may favor attack from one face of the carbonyl group over the other. libretexts.org
The table below illustrates the potential stereochemical outcomes of the reduction of this compound.
| Reducing Agent | Expected Stereochemical Outcome |
| Sodium Borohydride (B1222165) | Racemic mixture of (1R)- and (1S)-3-Bromomethyl-indan-1-ol |
| Chiral Borane Reagents | Enantioenriched (1R)- or (1S)-3-Bromomethyl-indan-1-ol |
Oxidation Pathways Leading to Derived Products
While the primary focus is often on the reduction of the carbonyl group, oxidation of the indanone system can lead to different products.
Oxidative Cleavage: Strong oxidizing agents can potentially lead to the cleavage of the indanone ring.
Oxidation of the Methylene (B1212753) Group: Under specific conditions, the methylene group adjacent to the carbonyl (C2 position) can be oxidized. For example, oxidative bromination of ketones can occur at the α-position. researchgate.net
Electrophilic Reactivity and Addition Reactions Involving the Indanone System
The aromatic ring of the indanone system can undergo electrophilic substitution reactions. However, the carbonyl group deactivates the ring, making these reactions less favorable than in unsubstituted indane.
Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation would likely occur at the positions least deactivated by the carbonyl group, typically the 5- and 6-positions. The directing effects of the substituents already present on the aromatic ring will also influence the regioselectivity of these reactions.
Electrophilic Addition to the Enol/Enolate: The indanone can exist in equilibrium with its enol or enolate form, which can then react with electrophiles. For instance, the electrophilic addition of hydrogen halides to alkenes like indene (B144670) proceeds according to Markovnikov's rule, where the halogen attaches to the carbon with fewer hydrogen substituents. This is due to the formation of the most stable carbocation intermediate.
Complex Cascade Reactions and Molecular Rearrangements
There is no available research detailing complex cascade reactions or molecular rearrangements involving this compound as the primary substrate. While general information on these types of reactions exists for other molecular frameworks, their specific application to this compound, including reaction conditions, intermediates, and mechanistic pathways, is not documented. tmv.ac.inrsc.orgnptel.ac.inmdpi.comrsc.org
Catalytic Activation and Mechanistic Pathways in Transformations
Similarly, the scientific literature lacks specific studies on the catalytic activation of this compound. Information regarding which catalysts (e.g., metal-based, organocatalysts) are effective for its transformation, the nature of the activated species, and the subsequent mechanistic pathways is not available. General principles of catalytic activation are known but have not been specifically applied to or reported for this compound. etamu.edunih.govmdpi.comnih.govmdpi.com
Advanced Synthetic Applications and Chemical Derivatization
Role as a Building Block for the Construction of Complex Molecular Architectures
3-Bromomethyl-indan-1-one serves as a valuable building block in organic synthesis, providing a rigid scaffold for the development of more complex molecules. fluorochem.co.uk Its utility stems from the reactive bromomethyl group, which readily participates in various chemical reactions.
The indane framework itself is a key structural feature in many biologically active compounds. By using this compound as a starting material, chemists can introduce a variety of substituents at the 3-position through nucleophilic substitution of the bromine atom. This allows for the systematic exploration of the chemical space around the indane core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, derivatives of 2,3-dihydro-1H-indene have demonstrated potential anti-inflammatory, hypotensive, and antioxidant properties.
Furthermore, the ketone functionality at the 1-position offers another site for chemical modification. It can be reduced to an alcohol, converted to an amine, or used in olefination reactions, further expanding the diversity of accessible molecular architectures. This dual reactivity makes this compound a powerful tool for constructing molecules with specific three-dimensional arrangements and functionalities.
Utilization in the Synthesis of Diverse Heterocyclic Systems
The reactivity of α-haloketones, such as this compound, makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov The electrophilic carbon bearing the bromine atom and the carbonyl carbon are key reaction sites for the formation of new rings.
One common strategy involves the reaction of this compound with binucleophilic reagents. For example, condensation with compounds containing adjacent nitrogen and sulfur atoms, like thiourea (B124793) or thioamides, can lead to the formation of thiazole (B1198619) rings. rsc.org Similarly, reactions with hydrazines can yield pyrazole (B372694) derivatives, and reactions with amidines can produce imidazole-containing systems. nih.gov
The general mechanism for these cyclization reactions often involves an initial nucleophilic attack by one of the heteroatoms of the binucleophile on the bromomethyl group, followed by an intramolecular condensation involving the ketone. rsc.org This approach has been widely used to synthesize fused heterocyclic systems where the indane core is annulated with another heterocyclic ring. For example, various fused imidazo-heterocyclic systems such as imidazo[1,2-a]benzimidazoles and imidazo[2,1-b]thiazoles have been prepared using α-bromo-ketones. nih.gov
The following table summarizes some examples of heterocyclic systems synthesized from α-haloketones:
| Reactant | Heterocyclic Product | Reference |
| Thiourea/Thioamides | Thiazoles | rsc.org |
| Hydrazines | Pyrazoles | nih.gov |
| Amidines | Imidazoles | nih.gov |
| o-Phenylenediamine | Benzodiazepines | researchgate.net |
| Malononitrile/Sulfur | Thiophenes | mdpi.com |
Applications in Stereoselective Synthesis and Chiral Compound Derivatization
This compound and its derivatives can be employed in stereoselective synthesis to generate chiral molecules with high enantiomeric or diastereomeric purity. beilstein-journals.orgrsc.org The prochiral ketone at the 1-position and the chiral center that can be created at the 3-position are key features that enable stereocontrol.
Stereoselective reduction of the ketone is a common strategy to produce chiral 1-indanol (B147123) derivatives. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. The stereochemical outcome of these reductions is often influenced by the steric bulk of the substituents on the indane ring. beilstein-journals.org
Furthermore, the bromine atom at the 3-position can be substituted with various nucleophiles in a stereocontrolled manner, particularly if a neighboring group directs the incoming nucleophile to a specific face of the molecule. The synthesis of chiral 3-aryl-1-alkynes from bromoallenes has demonstrated high 1,3-anti stereoselectivity in cross-coupling reactions. nih.gov While not directly involving this compound, this highlights the potential for stereoselective transformations of similar bromo-substituted compounds.
The ability to synthesize enantiomerically enriched indane derivatives is significant, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi-res.com This makes stereoselective synthesis a critical aspect of modern drug discovery and development. mdpi.com
Integration in Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comnih.govrug.nl this compound, with its dual reactive sites, is a suitable candidate for inclusion in MCR strategies.
For example, an MCR could be designed where the ketone of this compound reacts with an amine and a cyanide source in a Strecker-type reaction to form an α-aminonitrile, while the bromomethyl group is simultaneously or sequentially captured by another nucleophile present in the reaction mixture. Another possibility is a one-pot synthesis where a primary amine and carbon disulfide generate a thiourea in situ, which then reacts with this compound to form a thiazoline (B8809763) derivative. rsc.org
The development of novel MCRs involving this compound would provide rapid access to complex and structurally diverse scaffolds, which is highly desirable in the search for new bioactive molecules. rug.nl
Chemical Transformations for Functional Group Interconversion
Functional group interconversion (FGI) is a fundamental concept in organic synthesis that involves converting one functional group into another. tgc.ac.inic.ac.uk this compound is amenable to a variety of FGIs, which enhances its versatility as a synthetic intermediate.
The bromomethyl group can be readily transformed into a variety of other functionalities. ub.edu For instance, it can be:
Reduced to a methyl group using reducing agents like tributyltin hydride.
Converted to an alcohol (hydroxymethyl group) via substitution with a hydroxide (B78521) source, which can then be further oxidized to an aldehyde or a carboxylic acid.
Transformed into an amine through reactions with ammonia (B1221849) or primary/secondary amines, or via the Gabriel synthesis. youtube.com
Converted to a thiol by reaction with a hydrosulfide (B80085) reagent.
Used to form an ether or ester by reacting with an alkoxide or a carboxylate, respectively.
The ketone functionality can also undergo numerous transformations:
Reduction to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride. ic.ac.uk
Conversion to an amine via reductive amination. youtube.com
Olefination using Wittig or Horner-Wadsworth-Emmons reagents to form an exocyclic double bond.
Conversion to a thioacetal which can be useful for protecting the ketone or for further umpolung chemistry.
Spectroscopic and Structural Elucidation of 3 Bromomethyl Indan 1 One
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
GC-MS is a robust method for the analysis of volatile and thermally stable compounds like haloketones. iwaponline.comnih.govnih.gov In this technique, the sample is vaporized and separated on a gas chromatography column before entering the mass spectrometer. The resulting mass spectrum for 3-Bromomethyl-indan-1-one would be expected to show a molecular ion peak (M⁺) cluster that reflects the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would appear as two peaks of nearly equal intensity at m/z 224 and 226.
Common fragmentation pathways would likely include:
Loss of a bromine radical (•Br), leading to a fragment ion at m/z 145.
Loss of the bromomethyl radical (•CH₂Br), resulting in a fragment at m/z 131.
Cleavage of the bond between C-2 and C-3, leading to other characteristic fragments.
Table 3: Predicted Key Fragments in GC-MS Analysis of this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 224/226 |
| [M-Br]⁺ | 145 |
LC-MS is a highly sensitive and versatile technique that is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. chromatographyonline.comtandfonline.com The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI).
For brominated organic compounds, LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and low detection limits. nih.gov A specific method involves using induced in-source fragmentation to generate bromide ions (m/z 79 and 81), which can be selectively monitored for the detection of unknown brominated compounds. researchgate.net Alternatively, in MS/MS mode, the molecular ion (m/z 224/226) can be selected and fragmented, and a specific, characteristic daughter ion can be monitored to provide highly sensitive and selective quantification, minimizing interference from the sample matrix.
Electrospray Ionization (ESI-MS) Applications
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and probing the structure of thermally labile molecules like this compound. nih.gov This method allows for the production of gas-phase ions from solution without significant fragmentation, making it ideal for analyzing molecules that are prone to degradation under harsher ionization conditions. nih.gov
In the context of this compound, ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze reaction mixtures and identify intermediates and byproducts. rsc.org To enhance the detection sensitivity of neutral or weakly ionizable compounds, chemical derivatization can be employed. This involves reacting the analyte with a reagent to introduce an ionizable functional group. For instance, the bromine atom in this compound can be targeted for derivatization to improve its ionization efficiency in ESI-MS. researchgate.netresearchgate.net The resulting mass spectrum would show a characteristic peak corresponding to the protonated or derivatized molecule, confirming its molecular weight and providing clues about its elemental composition through isotopic patterns.
Table 1: ESI-MS Data for a Derivatized Analog
| Derivative | Ionization Mode | Observed m/z |
| BIS-MP | Positive | [M+H]⁺ |
Note: This table illustrates the type of data obtained from ESI-MS for a compound derivatized with 3-bromomethyl-propyphenazone (BMP), a reagent structurally related to the title compound. The observed m/z value would correspond to the molecular weight of the derivatized analyte plus a proton. researchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. researchgate.net These complementary methods offer a detailed picture of the functional groups present in this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1690-1760 cm⁻¹. libretexts.org The presence of an aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz The aliphatic C-H stretching of the indanone framework appears below 3000 cm⁻¹, while the C-Br stretching vibration is expected at lower frequencies. libretexts.orgdocbrown.info
Raman Spectroscopy:
Table 2: Characteristic Vibrational Frequencies for this compound and Related Structures
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | libretexts.orgvscht.cz |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | libretexts.org |
| Carbonyl (C=O) Stretch | 1760-1690 | 1760-1690 | libretexts.org |
| Aromatic C=C Stretch | 1600-1400 | 1600-1400 | libretexts.orgvscht.cz |
| CH₂ Bending | 1470-1450 | Not specified | libretexts.org |
| C-Br Stretch | Lower Frequencies | Lower Frequencies | docbrown.infocore.ac.uk |
| CH₂ Rocking | 832 | 838 | core.ac.uk |
| CH₂ Twisting | 1261 | Not specified | core.ac.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. researchgate.net The spectrum of this compound is primarily influenced by the electronic transitions within the conjugated system of the aromatic ring and the carbonyl group.
The key electronic transitions observed are π → π* and n → π. jetir.orglibretexts.org The π → π transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding orbitals. libretexts.orgbspublications.net The n → π* transition, which is generally weaker, involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. jetir.orgbspublications.net The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netbspublications.net
Table 3: Expected Electronic Transitions for this compound
| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) | Notes | Reference |
| π → π | ~200-280 | High | Associated with the aromatic system. | libretexts.orgbspublications.net |
| n → π | ~280-350 | Low | Associated with the carbonyl group. | jetir.orgbspublications.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides invaluable information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.
A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the solid state. This includes the planarity of the indanone ring system and the orientation of the bromomethyl substituent. The analysis provides precise measurements of all bond lengths and angles, which can be compared with theoretical calculations. researchgate.netnih.gov For instance, the C-Br bond length and the geometry around the chiral center at the C3 position would be accurately determined. core.ac.uk
Computational and Theoretical Studies on 3 Bromomethyl Indan 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of chemical entities.
Density Functional Theory (DFT) Applications in Molecular Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like 3-Bromomethyl-indan-1-one. nih.gov DFT calculations are used to determine the optimized geometry of the molecule, representing its most stable three-dimensional arrangement of atoms. These calculations also provide electronic properties such as charge distribution and dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.
For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. These optimized structural parameters are fundamental for all other subsequent computational analyses, including the prediction of spectroscopic data and reaction pathways. The calculated geometry reveals the puckering of the five-membered ring and the orientation of the bromomethyl substituent, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jp The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govsemanticscholar.org A smaller gap suggests higher reactivity.
In this compound, the HOMO is typically localized on the aromatic ring and the lone pairs of the carbonyl oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl group and the carbon atom of the bromomethyl group, highlighting these as the primary sites for nucleophilic attack. The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation and is instrumental in predicting the molecule's behavior in chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative and can vary depending on the specific computational method and basis set used.
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods allow for the accurate prediction of various spectroscopic parameters, which can be compared with experimental data for validation.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with considerable accuracy. nmrdb.org The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can help in the assignment of experimental NMR spectra, especially for complex molecules where signals may overlap. For this compound, theoretical predictions can distinguish between the different aromatic protons, the diastereotopic protons of the methylene (B1212753) group in the indanone ring, and the protons of the bromomethyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.3 - 7.8 | Carbonyl C | ~205 |
| CH (indan) | 3.6 | Aromatic C | 125 - 155 |
| CH₂ (indan) | 2.8 - 3.2 | CH (indan) | ~45 |
| CH₂Br | 3.5 - 3.9 | CH₂ (indan) | ~30 |
| CH₂Br | ~35 |
Note: These are approximate values and the actual shifts can be influenced by solvent and other experimental conditions.
Simulated Vibrational Spectra (IR, Raman)
For this compound, the simulated IR spectrum would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically around 1700-1720 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as the C-Br stretching vibration of the bromomethyl group. The simulated Raman spectrum would complement the IR data, often showing strong signals for the aromatic ring vibrations.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | ~1715 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-Br Stretch | ~650 |
Note: These frequencies are typically scaled to better match experimental values due to the approximations inherent in the calculations.
Reaction Mechanism Modeling and Energetic Profiles of Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. mdpi.comresearchgate.net For this compound, a key reaction is the nucleophilic substitution at the bromomethyl group.
For instance, the reaction of this compound with a nucleophile, such as a cyanide ion, can be modeled to proceed through a classic Sₙ2-type mechanism. The energetic profile would show the energy of the system as the nucleophile approaches the carbon atom of the bromomethyl group and the bromide ion departs. The peak of this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy. Such studies are crucial for understanding the reactivity of the compound and for designing new synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
A thorough review of the scientific literature reveals a notable absence of specific computational and theoretical studies focused on the conformational analysis and molecular dynamics of this compound. While extensive research exists applying these methods to the broader class of indanone derivatives, the unique structural and energetic properties of the 3-bromomethyl substituted variant remain uncharacterized through these powerful in silico techniques.
Computational methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are crucial in modern chemical and pharmaceutical research. nih.govdergipark.org.tr These approaches provide deep insights into the molecular geometry, stability, and intermolecular interactions that govern the behavior of chemical compounds. For instance, conformational analysis helps identify the most stable three-dimensional arrangements of a molecule, which is fundamental to understanding its reactivity and biological activity. nih.gov Molecular dynamics simulations, in turn, offer a dynamic picture of molecular behavior over time, revealing how these molecules interact with their environment, such as solvent molecules or biological macromolecules. manipal.eduacs.org
Studies on related indanone compounds have successfully employed these methods to elucidate structure-activity relationships, predict binding affinities to biological targets, and understand their metabolic pathways. nih.govmdpi.comresearchgate.net For example, computational investigations on various indanone derivatives have been instrumental in identifying potential inhibitors for enzymes like cereblon, a component of the E3 ubiquitin ligase complex. nih.govmanipal.edu Similarly, energetic characterizations of methyl- and methoxy-substituted indanones have been performed using a combination of calorimetric techniques and high-level ab initio calculations to determine their gas-phase standard molar enthalpies of formation and identify stable conformers. mdpi.comresearchgate.net
The five-membered ring of the indanone scaffold is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The specific conformation preferred by this compound would be significantly influenced by the steric and electronic effects of the bromomethyl substituent at the C3 position. A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the C2-C3 and C3-CH2Br bonds to identify low-energy conformers.
Molecular dynamics simulations could further illuminate the dynamic behavior of these conformers in different environments. Such simulations would track the atomic motions over time, providing valuable information on the flexibility of the indanone ring and the rotational freedom of the bromomethyl group. This data is critical for understanding how the molecule might adapt its shape to fit into the active site of a biological target.
Given the established utility of computational chemistry in drug discovery and materials science, the lack of specific data for this compound represents a significant knowledge gap. Future research employing conformational analysis and molecular dynamics simulations would be invaluable for a number of reasons:
Predicting Reactivity: Understanding the preferred conformations can help predict the stereochemical outcomes of reactions involving this compound.
Rational Drug Design: If this compound is a precursor or an active molecule itself, knowledge of its conformational landscape and dynamic properties is essential for designing more potent and selective analogs. researchgate.net
Understanding Intermolecular Interactions: Simulations can reveal how the bromomethyl group influences crystal packing and interactions with other molecules, which is crucial for materials science applications.
In the absence of direct experimental or computational data for this compound, any detailed discussion on its specific conformational preferences or dynamic behavior would be purely speculative. The following tables, therefore, serve as illustrative examples of the types of data that would be generated from such computational studies, based on findings for other substituted indanones.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°)(H-C2-C3-C(H)Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Axial-Gauche | 60 | 0.00 | 75.8 |
| Equatorial-Anti | 180 | 0.85 | 19.2 |
| Axial-Anti | -175 | 2.50 | 1.5 |
| Equatorial-Gauche | -60 | 1.50 | 3.5 |
Note: This table is a hypothetical representation and is not based on published experimental or computational data for this compound.
Table 2: Illustrative Molecular Dynamics Simulation Parameters for an Indanone Derivative
| Parameter | Value |
| Force Field | AMBER |
| Solvent Model | TIP3P Water |
| System Size | ~25,000 atoms |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Note: This table provides typical parameters for a molecular dynamics simulation of a small organic molecule and is for illustrative purposes only.
The scientific community would greatly benefit from dedicated computational studies on this compound to populate such tables with accurate data, thereby providing a solid foundation for future experimental work and application-driven research.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 1-indanones, often relying on intramolecular Friedel-Crafts reactions, typically requires harsh conditions, such as strong acids and high temperatures, which are not environmentally benign. mdpi.comnih.gov Future research will prioritize the development of greener and more sustainable synthetic routes.
Key research thrusts will include:
One-Pot Syntheses: Expanding on methodologies like the one-pot conversion of benzoic acids to 1-indanones, future work will aim to combine multiple synthetic steps, thereby reducing waste, solvent usage, and purification efforts. acs.org
Non-Conventional Energy Sources: The application of microwave irradiation and high-intensity ultrasound has already shown promise in accelerating Friedel-Crafts acylation and improving reaction profiles under milder conditions. mdpi.comnih.gov Further exploration of these techniques for the synthesis of 3-bromomethyl-indan-1-one and its precursors is a logical next step.
Benign Catalytic Systems: There is a significant opportunity to replace stoichiometric Lewis acids with catalytic amounts of more environmentally friendly alternatives. For instance, niobium pentachloride (NbCl₅) has been used for Friedel-Crafts reactions to produce 1-indanone (B140024) derivatives, and further research could optimize such catalysts for broader substrate scopes. beilstein-journals.orgnih.gov
Alternative Starting Materials: Research into building the indanone core from different starting materials, such as the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, offers alternative pathways that may be more adaptable to sustainable practices. organic-chemistry.org
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Methods for Indanones
| Feature | Conventional Methods (e.g., Friedel-Crafts) | Emerging Sustainable Methods |
|---|---|---|
| Catalyst | Stoichiometric strong acids (e.g., AlCl₃, PPA) mdpi.com | Catalytic Lewis acids (e.g., NbCl₅, Tb(OTf)₃), Transition metals beilstein-journals.orgnih.gov |
| Energy Input | High-temperature reflux mdpi.com | Microwave (MW), Ultrasound (US) nih.gov |
| Process | Multi-step with intermediate isolation nih.gov | One-pot procedures, Flow chemistry acs.orgnoelresearchgroup.com |
| Byproducts | Significant acid and solvent waste mdpi.com | Reduced waste, often only water mdpi.com |
Advancements in Stereoselective and Enantioselective Transformations
The biological activity of molecules derived from this compound is often dependent on their stereochemistry. Consequently, the development of methods to control the configuration at the C3 position is a major frontier. Research in this area is rapidly advancing beyond classical resolution techniques.
Future advancements will likely focus on:
Asymmetric Catalysis: The use of chiral transition metal catalysts is a highly promising route. For instance, rhodium-catalyzed asymmetric intramolecular 1,4-additions have been successfully used to generate chiral 3-aryl-1-indanones with high enantioselectivity using simple, cost-effective ligands like MonoPhos. organic-chemistry.orgorganic-chemistry.org Applying similar strategies to precursors of this compound is a key research goal.
Reductive-Heck Reactions: An efficient intramolecular palladium-catalyzed, asymmetric reductive-Heck reaction has been developed for the synthesis of enantiomerically enriched 3-substituted indanones. acs.orgresearchgate.net Further refinement of these methods could provide a direct and powerful tool for accessing chiral 3-bromomethyl derivatives.
Asymmetric Transfer Hydrogenation: While not directly forming the C-Br bond, the asymmetric transfer hydrogenation of related 3-substituted indanones to produce enantioenriched indanols demonstrates the potential for creating stereocenters that could be subsequently converted to the desired bromomethyl group. rsc.org
Organocatalysis: The use of small organic molecules as catalysts to induce enantioselectivity is a burgeoning field that could be applied to reactions involving the indanone scaffold, offering a metal-free alternative for stereocontrol.
Table 2: Modern Methods for Stereoselective Synthesis of 3-Substituted Indanones
| Method | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Asymmetric 1,4-Addition | Rhodium / Chiral MonoPhos Ligand | High enantioselectivity for 3-aryl-1-indanones under mild conditions. | organic-chemistry.org |
| Asymmetric Reductive-Heck | Palladium / Chiral Ligand | Forms enantiomerically enriched 3-substituted indanones via cyclization. | acs.org |
| Nickel-Catalyzed Cyclization | Nickel / Chiral Ligand | Reductive cyclization of enones to afford indanones with high enantiomeric induction. | organic-chemistry.org |
| Dinuclear Zinc Catalysis | Dinuclear Zinc / Chiral Ligand | Enantioselective tandem reaction to form complex spiro-indanones. | rsc.org |
In-depth Mechanistic Elucidations Using Advanced Analytical Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a combination of advanced analytical and computational techniques to probe the intricate pathways of indanone formation and functionalization.
Emerging opportunities include:
In-situ Reaction Monitoring: The use of spectroscopic techniques such as Process IR (PIR) and specialized NMR methods can provide real-time data on the concentration of reactants, intermediates, and products, offering a clear picture of reaction kinetics and pathways.
Advanced Mass Spectrometry: Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to intercept and characterize transient intermediates, including catalytic species, providing direct evidence for proposed mechanisms. iyte.edu.tr
Isotopic Labeling Studies: Employing substrates labeled with stable isotopes (e.g., ¹³C, ²H) is a powerful method to trace the fate of atoms throughout a reaction, confirming bond formations and rearrangements.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other computational methods are becoming indispensable for mapping potential energy surfaces, identifying transition states, and rationalizing observed stereochemical outcomes. nih.govresearchgate.net Such studies can guide experimental design by predicting the most favorable reaction conditions.
Integration with Modern Catalytic Systems and Flow Chemistry Approaches
The synergy between advanced catalyst design and innovative reactor technology is set to revolutionize the synthesis of fine chemicals like this compound.
Novel Catalytic Systems: Research will continue to push the boundaries of catalysis by exploring bimetallic systems, where two different metals can work synergistically in one-pot tandem reactions to streamline complex transformations. rsc.org The development of catalysts immobilized on solid supports is another key area, facilitating easier separation and recycling, which aligns with green chemistry principles. beilstein-journals.org
Flow Chemistry: The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and potential for automated, uninterrupted production. noelresearchgroup.comaurigeneservices.com The synthesis of this compound and its derivatives is an ideal candidate for flow chemistry, which could enable reactions that are difficult or dangerous to scale up in batch reactors. mdpi.comresearchgate.net Future work will involve designing dedicated flow platforms for multi-step syntheses leading to complex indanone derivatives. noelresearchgroup.com
Computational Design and Prediction of Novel Reactivity Patterns
The role of computational chemistry is shifting from explanatory to predictive. In the context of this compound, computational tools will be instrumental in accelerating the discovery of new reactions and applications.
Future research will leverage:
Mechanism-Guided Design: As demonstrated in the engineering of ω-transaminase enzymes for reactions with indanone derivatives, quantum mechanics (QM) can reveal high-energy transition states in a reaction pathway. nih.govresearchgate.net This knowledge can then be used to computationally design catalysts or enzymes that specifically stabilize these transition states, dramatically improving reaction efficiency.
Predictive Reaction Modeling: Machine learning and artificial intelligence (AI) models are being developed to predict reaction outcomes and optimal conditions from limited datasets. rsc.org This approach can significantly reduce the experimental effort required to develop new synthetic routes for indanone derivatives.
Virtual Screening and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the structure of indanone derivatives and their properties. This allows for the in-silico design and screening of novel compounds with desired biological or material properties before committing to their synthesis, prioritizing the most promising candidates. acs.org
De Novo Design: Advanced algorithms can design novel molecular structures based on a desired function. This could be used to predict new reactivity patterns for the this compound scaffold, leading to the discovery of entirely new classes of compounds and reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
